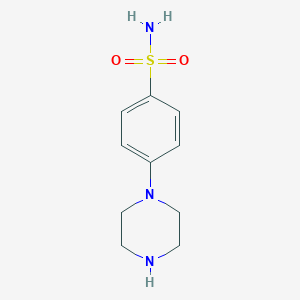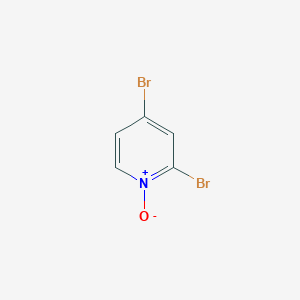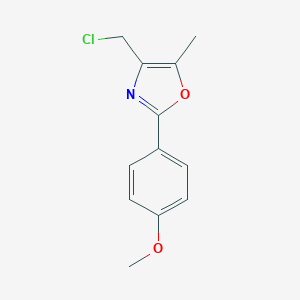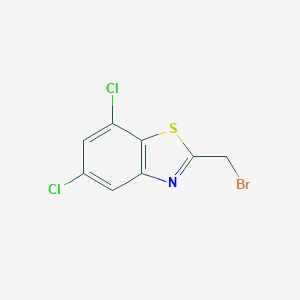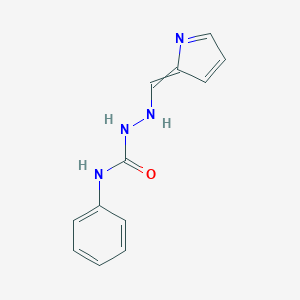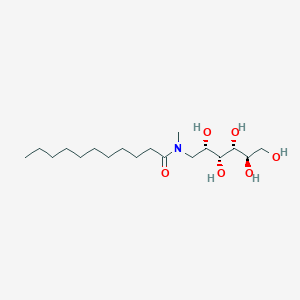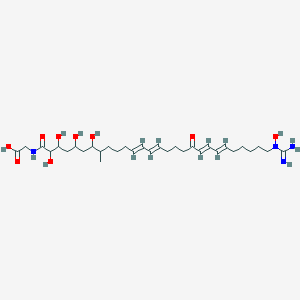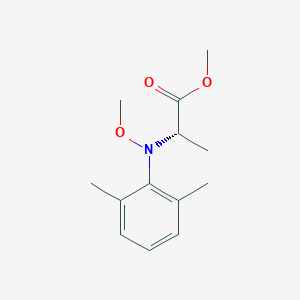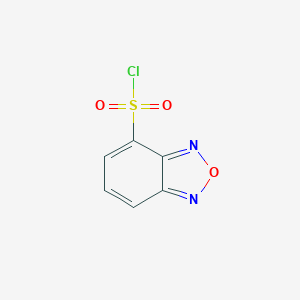
Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic organic compound that is commonly used in the pharmaceutical industry as a starting material for the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of Piperazine, 2,5-bis(1-methylethyl)-, (Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI))-(9CI) is not well understood. However, it is believed to interact with various receptors in the brain, including dopamine, serotonin, and histamine receptors. This interaction results in the modulation of neurotransmitter activity, leading to various physiological effects.
Biochemical and Physiological Effects:
Piperazine, 2,5-bis(1-methylethyl)-, (Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI))-(9CI) has been shown to have various biochemical and physiological effects. It has been reported to have antihistaminic, antipsychotic, and antidepressant properties. Additionally, it has been shown to have anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Piperazine, 2,5-bis(1-methylethyl)-, (Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI))-(9CI) is its versatility in the synthesis of various drugs. It is also relatively easy to synthesize using various methods. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of Piperazine, 2,5-bis(1-methylethyl)-, (Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI))-(9CI). One potential direction is the investigation of its potential as a chiral auxiliary in asymmetric synthesis. Another direction is the exploration of its potential as a corrosion inhibitor in the oil and gas industry. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the pharmaceutical industry.
Conclusion:
Piperazine, 2,5-bis(1-methylethyl)-, (Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI))-(9CI) is a versatile and important compound in the pharmaceutical industry. Its unique properties make it an attractive starting material for the synthesis of various drugs. While its mechanism of action is not well understood, it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the potential applications of this compound in the future.
Métodos De Síntesis
Piperazine, 2,5-bis(1-methylethyl)-, (Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI))-(9CI) can be synthesized using various methods. One of the most common methods is the reaction of 2,5-dimethylpiperazine with sodium hydride in the presence of a solvent such as tetrahydrofuran. This method yields a high purity product with a good yield. Another method involves the reaction of 2,5-dimethylpiperazine with a chloroformate derivative in the presence of a base such as triethylamine. This method is suitable for large-scale production of the compound.
Aplicaciones Científicas De Investigación
Piperazine, 2,5-bis(1-methylethyl)-, (Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI))-(9CI) has been extensively studied for its potential applications in the pharmaceutical industry. It is used as a starting material for the synthesis of various drugs such as antihistamines, antipsychotics, and antidepressants. It has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, it has been studied for its potential as a corrosion inhibitor in the oil and gas industry.
Propiedades
IUPAC Name |
(2S,5S)-2,5-di(propan-2-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGHKEGZZQBHHA-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC(CN1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN[C@H](CN1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

